molecular formula C10H16 B1670807 D-Limonene CAS No. 5989-27-5

D-Limonene

Cat. No. B1670807
CAS RN: 5989-27-5
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Patent
US09328045B2

Procedure details

To mixture of ethylenediamine (525 mmol, 31.6 g, 35.2 ml), anhydrous FeCl3 (0,964 mmol, 0.16 g) and sodium (145 mmol, 3.34 g) was heated to about 50° C. under N2. After sodium dissolution had started, as evidenced by hydrogen evolution and formation of a dark solution, α-limonene (742 mmol, 101 g, 120 ml), certified as derived from biomass (obtained from Sigma-Aldrich (St. Louis, Mo.), was added dropwise into the mixture and the mixture heated to 100° C. The mixture was heated at 100° C. for 8 h. The mixture was then cooled down and diluted with water (300 ml) and extracted two times with dichloro methane (DCM) (300 ml). The organic layers were dried over magnesium sulfate and concentrated using a rotary evaporator obtaining the crude para-cymene product. Yield: 99% (purity 99%)
Quantity
35.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
C(N)CN.[Na].[H][H].[CH3:8][C:9]1[CH2:14][CH2:13][CH:12]([C:15]([CH3:17])=[CH2:16])[CH2:11][CH:10]=1>O>[C:12]1([CH:15]([CH3:17])[CH3:16])[CH:13]=[CH:14][C:9]([CH3:8])=[CH:10][CH:11]=1 |^1:4|

Inputs

Step One
Name
Quantity
35.2 mL
Type
reactant
Smiles
C(CN)N
Name
FeCl3
Quantity
0.16 g
Type
reactant
Smiles
Name
Quantity
3.34 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CC1=CCC(CC1)C(=C)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloro methane (DCM) (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09328045B2

Procedure details

To mixture of ethylenediamine (525 mmol, 31.6 g, 35.2 ml), anhydrous FeCl3 (0,964 mmol, 0.16 g) and sodium (145 mmol, 3.34 g) was heated to about 50° C. under N2. After sodium dissolution had started, as evidenced by hydrogen evolution and formation of a dark solution, α-limonene (742 mmol, 101 g, 120 ml), certified as derived from biomass (obtained from Sigma-Aldrich (St. Louis, Mo.), was added dropwise into the mixture and the mixture heated to 100° C. The mixture was heated at 100° C. for 8 h. The mixture was then cooled down and diluted with water (300 ml) and extracted two times with dichloro methane (DCM) (300 ml). The organic layers were dried over magnesium sulfate and concentrated using a rotary evaporator obtaining the crude para-cymene product. Yield: 99% (purity 99%)
Quantity
35.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
C(N)CN.[Na].[H][H].[CH3:8][C:9]1[CH2:14][CH2:13][CH:12]([C:15]([CH3:17])=[CH2:16])[CH2:11][CH:10]=1>O>[C:12]1([CH:15]([CH3:17])[CH3:16])[CH:13]=[CH:14][C:9]([CH3:8])=[CH:10][CH:11]=1 |^1:4|

Inputs

Step One
Name
Quantity
35.2 mL
Type
reactant
Smiles
C(CN)N
Name
FeCl3
Quantity
0.16 g
Type
reactant
Smiles
Name
Quantity
3.34 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CC1=CCC(CC1)C(=C)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloro methane (DCM) (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.